molecular formula C23H16BrN3O B3877370 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile

Cat. No. B3877370
M. Wt: 430.3 g/mol
InChI Key: UCDPGQWOJSUMKH-LDADJPATSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBA, and it has a molecular formula of C26H18BrN3O.

Mechanism of Action

The mechanism of action of BBA in inhibiting the growth of cancer cells involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton that play a crucial role in cell division. BBA binds to the colchicine site on microtubules, thereby inhibiting their polymerization and causing cell cycle arrest. In organic electronics, BBA functions as a hole-transporting material due to its high electron affinity and good charge mobility.
Biochemical and physiological effects:
BBA has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that BBA inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBA has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, BBA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

One of the main advantages of using BBA in lab experiments is its versatility. BBA can be easily synthesized and modified to suit various applications. In addition, BBA has low toxicity and good biocompatibility, making it a safe and promising candidate for biomedical applications. However, one of the limitations of using BBA is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research and development of BBA. One possible direction is the synthesis of BBA derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of BBA in other fields such as optoelectronics and sensors. Furthermore, the development of BBA-based drug delivery systems could enhance the efficacy and specificity of anticancer drugs. Overall, BBA is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Scientific Research Applications

BBA has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, BBA has been shown to possess anticancer properties by inhibiting the growth of cancer cells. In organic electronics, BBA has been used as a building block for the synthesis of light-emitting diodes (LEDs) and organic field-effect transistors (OFETs). In materials science, BBA has been used as a monomer for the synthesis of polymers with potential applications in optoelectronics and sensors.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c24-19-10-11-22(28-15-16-6-2-1-3-7-16)17(13-19)12-18(14-25)23-26-20-8-4-5-9-21(20)27-23/h1-13H,15H2,(H,26,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDPGQWOJSUMKH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile

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